molecular formula C4H7IO B11716759 3-iodobut-2-en-1-ol

3-iodobut-2-en-1-ol

Cat. No.: B11716759
M. Wt: 198.00 g/mol
InChI Key: FGVPOVUNPAAFPT-UHFFFAOYSA-N
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Description

3-Iodobut-2-en-1-ol: is an organic compound with the molecular formula C₄H₇IO. It is a halogenated alcohol, specifically an iodinated derivative of butenol. The presence of both an iodine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobut-2-en-1-ol can be synthesized through various methods. One common approach involves the iodohydroxylation of alkylidenecyclopropanes using an iodine and water system. This method can yield either ring-opening or ring-keeping products depending on the reaction conditions . Another method involves the reductive amination of aldehydes using sodium borohydride and 2-iodocrotylamine in methanol at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes often use molecular iodine or iodides in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form butenol derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles to form different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of butenone derivatives.

    Reduction: Formation of butenol derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

3-Iodobut-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodobut-2-en-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3-Iodobut-3-en-1-ol
  • 4-Iodobut-3-en-1-ol
  • 2-Iodobut-2-en-1-ol

Comparison: 3-Iodobut-2-en-1-ol is unique due to its specific position of the iodine atom and the hydroxyl group. This positioning allows for distinct reactivity patterns compared to its isomers. For example, 3-iodobut-3-en-1-ol has the iodine atom on a different carbon, leading to different substitution and oxidation products .

Properties

IUPAC Name

3-iodobut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVPOVUNPAAFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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